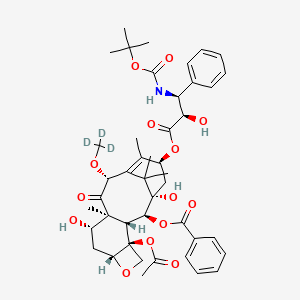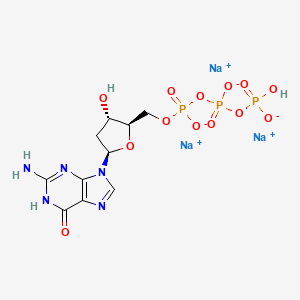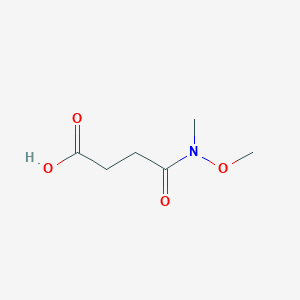
4'-Raloxifene-β-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Raloxifene-β-D-glucopyranoside is a metabolite of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is a benzothiophene glucuronidated at the 4’ position, making it a selective and orally active estrogen receptor antagonist. It is primarily used for inhibiting bone loss and resorption, and lowering lipid levels [2][2].
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Raloxifene-β-D-glucopyranoside involves the glucuronidation of Raloxifene at the 4’ position. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions. The detailed synthetic route can be found in patent US5567820A .
Industrial Production Methods
Industrial production of 4’-Raloxifene-β-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of high-efficiency catalysts .
Chemical Reactions Analysis
Types of Reactions
4’-Raloxifene-β-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
4’-Raloxifene-β-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and their mechanisms.
Biology: Investigated for its role in modulating estrogen receptor activity and its effects on cellular processes.
Medicine: Explored for its potential in treating conditions like osteoporosis and hyperlipidemia.
Industry: Utilized in the development of pharmaceuticals targeting estrogen receptors[][2].
Mechanism of Action
4’-Raloxifene-β-D-glucopyranoside exerts its effects by selectively binding to estrogen receptors, particularly ERα and ERβ. This binding inhibits the receptor’s activity, leading to reduced bone resorption and lower lipid levels. The compound’s glucuronidation at the 4’ position enhances its selectivity and oral bioavailability [2][2].
Comparison with Similar Compounds
Similar Compounds
Raloxifene: The parent compound, also a selective estrogen receptor modulator.
Tamoxifen: Another SERM used in the treatment of breast cancer.
Bazedoxifene: A SERM with similar applications in osteoporosis treatment[][2].
Uniqueness
4’-Raloxifene-β-D-glucopyranoside is unique due to its specific glucuronidation at the 4’ position, which enhances its selectivity and oral bioavailability compared to other SERMs. This modification allows for more targeted therapeutic effects with potentially fewer side effects [2][2].
Properties
CAS No. |
334758-19-9 |
|---|---|
Molecular Formula |
C₃₄H₃₇NO₉S |
Molecular Weight |
635.72 |
Synonyms |
[2-[4-(β-D-Glucopyranosyloxy)phenyl]-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









